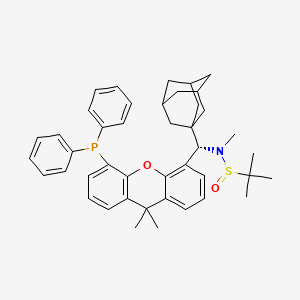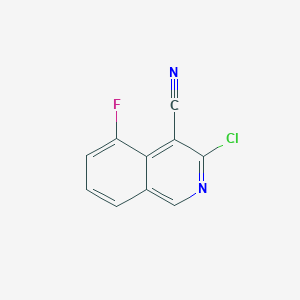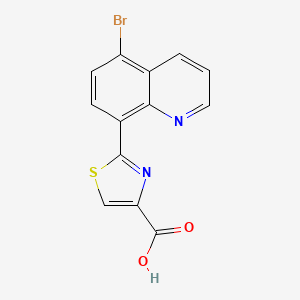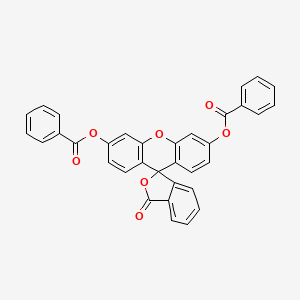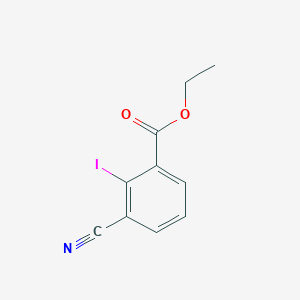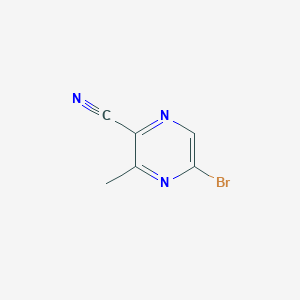
5-Bromo-3-methylpyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a nitrile group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylpyrazine-2-carbonitrile typically involves the bromination of 3-methylpyrazine-2-carbonitrile. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of 3-methylpyrazine-2-carbonitrile with a brominating agent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reaction conditions typically involve solvents like ethanol or acetonitrile and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like ether or tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation Products: Oxidized derivatives such as pyrazine oxides.
Reduction Products: Reduced derivatives such as pyrazine amines.
Scientific Research Applications
Chemistry: 5-Bromo-3-methylpyrazine-2-carbonitrile is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrazine derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it valuable in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- 5-Bromo-3-nitropyridine-2-carbonitrile
- 5-Bromopyrazine-2-carbonitrile
- 5-Bromo-3-nitropyridine-2-carbonitrile
Comparison: Compared to similar compounds, 5-Bromo-3-methylpyrazine-2-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity. For example, the methyl group in this compound can influence its lipophilicity and interaction with biological membranes, making it potentially more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
5-bromo-3-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-5(2-8)9-3-6(7)10-4/h3H,1H3 |
InChI Key |
WHOMHBZOQRYPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


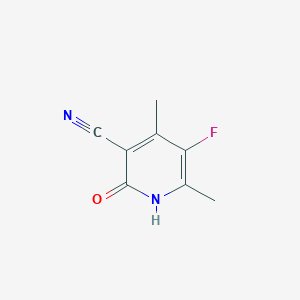
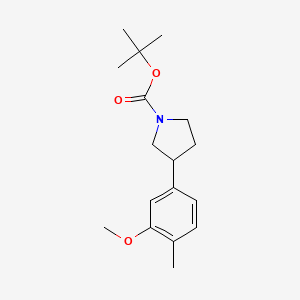
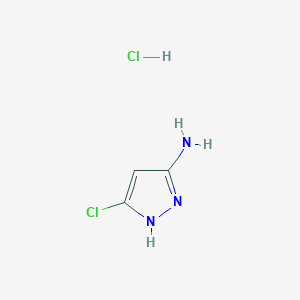
![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
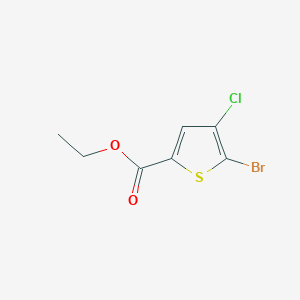
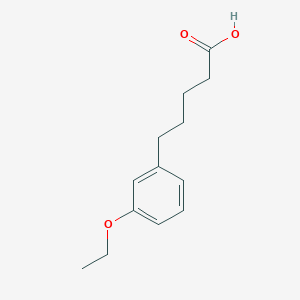
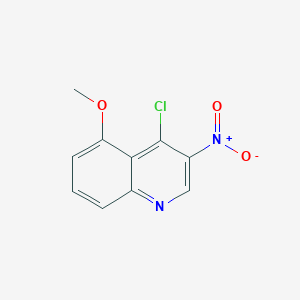
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)
![10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B13660232.png)
